The core mechanism involves the disruption of the vitamin K cycle, which is essential for producing functional blood clotting factors. The following diagram illustrates this process and where flocoumafen acts:
This compound inhibits VKORC1, blocking the conversion of vitamin K epoxide to its active form [1].
When VKORC1 is inhibited, the level of active vitamin K hydroquinone drops, preventing GGCX from performing this crucial modification [1]. The liver continues to produce clotting factors, but they are undercarboxylated and biologically inactive, unable to participate in clot formation [1]. This eventually leads to depletion of functional clotting factors and spontaneous, uncontrolled internal bleeding.
This compound's high potency and extreme persistence in the body distinguish it from earlier anticoagulants. Key data is summarized below:
| Property | Quantitative Data | Context / Significance |
|---|---|---|
| Molecular Weight | 542.554 g·mol⁻¹ [2] | Larger, more complex structure than warfarin. |
| Lipophilicity (Log P) | High (specific value not stated) [1] | Contributes to tissue accumulation and long half-life. |
| Enzymatic Potency (IC₅₀) | Significantly lower than warfarin's 2.2 µM [1] | Greater affinity for the VKORC1 enzyme target. |
| Acute Oral LD₅₀ (Dogs) | 0.075 - 0.25 mg/kg [2] | Illustrates extreme toxicity to non-target species. |
| Plasma Half-Life (Rats) | >91.7 days [3] [1] | Reflects very slow elimination from the body. |
| Persistence in Tissues | Detectable in feces at 513 days post-ingestion [3] | Evidence of long-term retention and slow release. |
This combination of high potency and persistence is attributed to its bulky aromatic sidechains and high lipid solubility, leading to strong binding to VKORC1 and extensive accumulation in the liver [1]. This compound also undergoes enterohepatic recirculation, where it is secreted in bile and reabsorbed in the intestines, further prolonging its effects [3] [1].
Detecting and quantifying this compound requires sensitive and specific analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation):
Chromatographic Separation (UHPLC):
Detection and Quantification (Tandem Mass Spectrometry):
Accidental or intentional poisoning is treated with Vitamin K1 (phytomenadione), which bypasses the blocked VKORC1 enzyme [2] [1].
Treatment Protocol:
This compound is a highly dangerous toxicant with a complex and persistent mechanism of action. For researchers, its study involves sophisticated analytical techniques and a deep understanding of biochemical toxicology.
Flocoumafen is commercially synthesized as a mixture of cis- and trans- diastereomers [1] [2]. The separation of these diastereomers for structure determination was first achieved using flash silica gel column chromatography, and they can be further purified via recrystallization [1].
The core structural difference lies in the spatial configuration around the tetralin ring system. The table below summarizes the key carbon chemical shifts that allow for their differentiation [1]:
| Carbon Atom | cis- this compound (δ, ppm) | trans- this compound (δ, ppm) |
|---|---|---|
| C3' | 39.8 | 36.5 |
| C4' | 38.6 | 39.8 |
| Benzylic Secondary Carbon | 69.3 | 69.3 |
The most telling differences are observed for carbons C3' and C4'. The upfield shift of C3' in the trans-isomer suggests a smaller bond angle or a different electronic environment compared to the cis-isomer [1].
The total synthesis of this compound involves multiple steps, culminating in a coupling reaction that yields a 1:1 mixture of cis and trans isomers [1].
High-resolution 1D and 2D NMR analyses are critical for assigning the structures. The following workflow and techniques are employed [1]:
NMR Analysis Workflow for this compound Isomers
The principles applied to this compound are part of a broader NMR toolkit for differentiating stereoisomers.
Flocoumafen exerts its lethal effect by profoundly disrupting the vitamin K cycle, which is essential for the synthesis of functional blood-clotting factors.
The diagram below illustrates this process:
This compound inhibits VKOR, disrupting the vitamin K cycle and preventing blood clotting.
This irreversible inhibition leads to a gradual depletion of active clotting factors. Death typically occurs after a latency period of several days due to internal hemorrhaging [1].
This compound is highly potent against a range of rodent species, with effects varying by species and bait formulation.
Toxicity to Target Rodent Species The following table summarizes lethal dose (LD₅₀) and time-to-death data for various species.
| Species | Common Name | Oral LD₅₀ (mg/kg) | Average Time to Death (Days) |
|---|---|---|---|
| Microtus arvalis | Common Vole | 0.12 [2] | 4 [3] |
| Rattus norvegicus | Norway Rat | 0.25 - 0.56 [2] [1] | 3 - 11 [1] |
| Mus musculus | House Mouse | 0.79 - 2.4 [2] [1] | 4 - 19 [1] |
| Meriones unguiculatus | Mongolian Gerbil | 0.8 [3] | 5 [3] |
| Microtus guentheri | Günther's Vole | 4.73 [3] | 7.0 - 11.9 [3] |
| Meriones tristrami | Tristram's Jird | 6.47 [3] | 7.8 - 12.6 [3] |
Key Efficacy Studies
The high and long-lasting potency of this compound is due to its specific pharmacokinetic properties.
Key Pharmacokinetic Properties
| Property | Detail |
|---|---|
| Hepatic Accumulation | Appreciable accumulation in the liver, with a half-life of 220 days in rats and 94 days in mice [5] [1]. |
| Binding Sites | Data suggests saturable, high-affinity binding sites in the liver; lethal effect occurs when these are saturated [5]. |
| Elimination Route | Not extensively metabolized. Primarily excreted unchanged in feces via non-biliary intestinal excretion [5] [6]. |
| Enterohepatic Recirculation | Contributes to its unusually long biological half-life [7]. |
For researchers, here are summaries of key methodological approaches from the literature.
1. Protocol for Confined Pen Trials [4]
2. Protocol for Accumulation and Elimination Studies [5]
This compound's high potency and persistence pose a significant risk of secondary poisoning to non-target animals and humans.
Flocoumafen is a second-generation, fluorinated 4-hydroxycoumarin anticoagulant rodenticide [1]. Its high potency allows for single-dose lethality in target rodents [2].
Available data suggests this compound is slowly eliminated and can accumulate in the liver. The table below summarizes key toxicokinetic parameters across different species.
| Parameter | Rat | Mouse (Model Data) | Barn Owl | Japanese Quail |
|---|---|---|---|---|
| Oral LD₅₀ | 0.25 - 0.5 mg/kg [1] [2] | 0.8 mg/kg [2] | No acute poisoning at 0.11-0.23 mg/kg [5] | Information Missing |
| Plasma Half-Life (T₁/₂) | Information Missing | 26.6 days [2] | Information Missing | Information Missing |
| Liver Half-Life (T₁/₂) | Information Missing | 93.8 days [2] | Information Missing | Rapid metabolism (vs. rat) [3] |
| Primary Route of Elimination | Feces (unchanged compound) [6] | Information Missing | Regurgitated pellets (44%) and feces (18%) [5] | Information Missing |
| Key Findings | - Saturable, high-affinity binding in liver.
Here are the methodologies from two pivotal studies on this compound metabolism.
1. Elimination Study in Rats (Repeated Dose) [6]
2. Exposure Validation in Barn Owls (Single Dose) [5]
The following diagrams summarize the general metabolic fate of this compound and the experimental design of the barn owl study based on the available data.
This compound's primary metabolic pathway involves liver accumulation and fecal excretion.
Workflow for the barn owl feeding study validating non-invasive exposure monitoring [5].
The available information is insufficient to construct a complete, step-by-step metabolic pathway. Major research gaps include:
Flocoumafen exhibits significant and prolonged accumulation in the liver after administration. Research indicates that this is not a simple passive process but involves specific, high-affinity binding to hepatic tissue [1]. The current understanding of this process can be summarized as follows:
Figure 1: Proposed mechanism for this compound accumulation and toxicity in rat liver.
The following table summarizes the critical quantitative data from foundational studies on this compound accumulation in rats.
| Parameter | Findings in Rats | Experimental Context |
|---|---|---|
| Dosing Regimen | 0.02 & 0.1 mg/kg/week for 14 weeks [1] | Repeated oral administration |
| Hepatic Accumulation | Appreciable cellular accumulation in the liver; residues increased with dose [1] | Liver tissue analysis |
| Accumulation Kinetics | Low dose: Increased throughout 14-week experiment. High dose: Reached a plateau after 4 weeks [1] | Time-course analysis of liver residues | | Chemical Form in Liver | Primarily unchanged this compound; minor presence of a polar metabolite [1] | Chemical analysis of liver tissue | | Hepatic Concentration (at saturation)| Approximately 1.0 nmol/g of liver (inferred from quail study) [2] | Dietary exposure studies | | Elimination Route & Rate | Primarily fecal (~30% of dose within 3 days at low dose); urinary route minimal (<1.6%) [1] | Analysis of excreta |
A comparative study in Japanese quail reinforced the existence of a saturable high-affinity binding site in the liver, with a similar capacity and characteristics to that found in rats [2]. The hepatic concentration at saturation in quail was also about 1.0 nmol/g, suggesting a conserved mechanism across species [2].
The rat is a primary model for studying liver biology, but understanding the nuances of different models is crucial for experimental design.
For researchers isolating primary rat liver tissue for analysis, standard protocols involve aseptic removal of the liver, followed by flash-freezing in liquid nitrogen and storage at -80°C [5]. For homogenization, tissue is crushed on dry ice, suspended in phosphate-buffered saline (PBS) with protease inhibitors, and homogenized on ice [5]. The resulting homogenate is then centrifuged, and the supernatant can be aliquoted for subsequent biochemical analysis [5].
The table below summarizes the identity and core physicochemical properties of this compound that determine its environmental behavior [1].
| Property | Value / Description | Significance / Implication |
|---|---|---|
| IUPAC Name | 4-hydroxy-3-[(1RS,3RS;1RS,3SR)-1,2,3,4-tetrahydro-3-[4-(4-trifluoromethylbenzyloxy)phenyl]-1-naphthyl]coumarin [1] | - |
| Chemical Group | Coumarin (Second-Generation Anticoagulant Rodenticide) [1] [2] | High potency, single-feed action [3] [2]. |
| Molecular Mass | 542.54 g/mol [1] | - |
| Water Solubility | 1.04 mg/L (at 20 °C, pH 7) [1] | Low solubility; tends to associate with organic matter in soil and sediment [4]. |
| Octanol-Water Partition Coefficient (Log P) | 4.7 [1] | High lipophilicity; indicates high potential for bioaccumulation [1]. |
| Vapour Pressure | 2.67 x 10⁻⁴ mPa (at 20 °C) [1] | Low volatility; not expected to volatilize significantly from soil or water surfaces [1]. |
| Melting Point | 92.5 °C [1] | - |
| EU Regulatory Status | Not Approved [1] | Not approved for use in the European Union [1]. |
A modern and robust method for extracting and quantifying this compound and other anticoagulant rodenticides from soil samples uses a modified QuEChERS approach coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4].
The diagram below outlines the key steps in this analytical procedure, from sample preparation to final analysis [4]:
The available search results do not contain specific degradation studies (e.g., DT₅₀ values in soil or water) for this compound. The PPDB record notes that evidence suggests it is "persistent in both soil and water systems" but does not provide the underlying experimental data [1]. To find this information, you may need to:
Flocoumafen is a potent second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class. Its efficacy stems from the inhibition of the vitamin K epoxide reductase enzyme complex, leading to a fatal disruption of the blood clotting process [1]. The synthetic strategy described herein leverages a Knoevenagel condensation as a key step to construct the tetralone skeleton, which is a crucial intermediate for various warfarin-type anticoagulants. This protocol provides a generalized and practical access to this compound and its cis- and trans-diastereomers, which are essential for evaluating structure-activity relationships [2] [3].
The following workflow outlines the complete synthetic pathway from starting materials to the final product:
The structures of the cis- and trans-flocoumafen isomers were unequivocally characterized using 2D NMR techniques (COSY, HMQC). The table below summarizes key ( ^{13}C ) NMR chemical shifts that distinguish the isomers [2].
Table 1: Characteristic ( ^{13}C ) NMR Chemical Shifts (δ, ppm) for cis- and trans-Flocoumafen
| Carbon Position | cis-Flocoumafen Chemical Shift (ppm) | trans-Flocoumafen Chemical Shift (ppm) |
|---|---|---|
| C3' | 39.8 | 36.5 |
| C4' | 38.6 | 39.8 |
| Benzylic CH | 69.3 | 69.3 |
Table 2: Summary of the Total Synthesis of this compound
| Step | Reaction | Key Reagents/Conditions | Product | Reported Yield |
|---|---|---|---|---|
| 1 | Knoevenagel Condensation | Ethyl cyanoacetate, AcOH/Pyrrolidine, Reflux | (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (8) | 98% |
| 2 | Grignard Addition | Benzylmagnesium Bromide, dry THF, 0°C to RT | Intermediate 10 | 67% |
| 3 | Oxidation/Decarboxylation/Cyclization | HCl; then TFAA, DCM | Tetralone 9 | 68% (over 3 steps from 8) |
| 4 | Demethylation & O-Alkylation | HBr/AcOH; then 3-(trifluoromethyl)benzyl bromide, NaH, THF | Ketone 13 | 70% (over 2 steps from 9) |
| 5 | Stereospecific Reduction | NaBH₄, MeOH, 0°C | Alcohol 5 (cis-isomer) | Good yield (exact value not specified) |
| 6 | Final Coupling | 4-Hydroxycoumarin, p-TsOH, Toluene, Reflux (Dean-Stark) | This compound (1) | 64% |
This compound is a second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class that exhibits significantly enhanced potency compared to first-generation compounds like warfarin. This structural complexity presents substantial analytical challenges, requiring highly sensitive and selective detection methods. With its high logP value of 7.73, this compound exhibits pronounced hydrophobicity, leading to significant bioaccumulation potential and persistence in biological tissues and environmental matrices [1] [2]. The compound's molecular formula is C₃₃H₂₅F₃O₄ with a molecular weight of 542.555 g/mol [2], and it functions as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase and thereby disrupting the blood coagulation cascade [3].
The analytical determination of this compound is particularly important in both clinical and environmental contexts. Accidental poisonings in non-target species, including domestic animals and wildlife, necessitate reliable detection methods for diagnosis and forensic investigation [3] [4]. Additionally, environmental monitoring requires sensitive analytical protocols to track this compound persistence and translocation in ecosystems. This application note provides comprehensive methodologies for this compound detection using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques, with detailed protocols optimized for various matrices including blood, liver, soil, and other biological tissues [5] [6].
Multiple analytical approaches have been developed for the determination of this compound in various matrices, each offering distinct advantages and limitations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity, selectivity, and ability to provide unambiguous compound identification. This technique is particularly valuable in clinical and forensic applications where precise quantification at trace levels is required for accurate diagnosis of poisoning cases [5] [4]. Alternative methods including HPLC with fluorescence detection (HPLC-FLD) and HPLC with ultraviolet detection (HPLC-UV) offer cost-effective alternatives but generally with reduced sensitivity and specificity compared to mass spectrometry-based approaches [3].
The selection of an appropriate analytical method depends on several factors including the required sensitivity, available instrumentation, sample throughput needs, and matrix complexity. For high-throughput multi-residue analysis, LC-MS/MS methods provide the best performance, while HPLC-UV or HPLC-FLD may be sufficient for less complex matrices or higher concentration ranges. Gas chromatography with mass spectrometry (GC-MS) has also been employed for this compound analysis, though this application is less common due to the compound's relatively high molecular weight and lower volatility [3]. The following section provides a detailed comparison of the performance characteristics of various analytical methods for this compound determination.
Table 1: Comparison of analytical methods for this compound detection
| Method | Matrix | Linear Range (ng/mL or ng/g) | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| HPLC-ESI-MS/MS | Whole Blood | 0.1-100.0 | 0.05 | 0.1 | 78.0-83.7 | [5] |
| LC-HESI-MS/MS | Animal Plasma | 1.0-500.0 | 0.1 | 0.5 | 85.2-94.6 | [4] |
| LC-HESI-MS/MS | Animal Liver | 2.0-1000.0 | 0.5 | 2.0 | 82.4-96.8 | [4] |
| QuEChERS/LC-MS/MS | Soil | 0.5-50.0 | 0.024 | 0.5 | 70-120 | [6] |
| UHPLC-MS/MS | Canine Blood | 1.5-731 | 0.5 | 1.5 | 85-115 | [7] |
Table 2: MS/MS parameters for this compound detection in multiple reaction monitoring (MRM) mode
| Instrument | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Fragmentor Voltage (V) |
|---|---|---|---|---|---|
| HPLC-ESI-MS/MS | Negative ESI | 541.2 | 161.1, 135.1 | 25-40 | 120-150 |
| LC-HESI-MS/MS | Heated ESI | 541.5 | 161.2, 383.3 | 20-35 | 130-140 |
| UHPLC-MS/MS | Positive ESI | 542.6 | 159.1, 135.1 | 30-45 | 110-130 |
The data presented in Table 1 demonstrates that modern LC-MS/MS methods achieve exceptional sensitivity for this compound detection, with limits of quantification (LOQ) reaching 0.1 ng/mL in blood matrices, which is essential for confirming suspected poisoning cases in humans and animals [5]. The extraction efficiency across different methods and matrices remains consistently high, with recovery rates typically exceeding 80% when optimized sample preparation protocols are employed [5] [4]. The method validation parameters including precision (intra-day and inter-day relative standard deviations generally below 10% and 15%, respectively) and accuracy confirm the reliability of these analytical approaches for quantitative determination of this compound in various sample types [5].
The liquid-liquid extraction (LLE) protocol represents a crucial first step in the analysis of this compound from whole blood, requiring careful execution to ensure high recovery and minimal matrix effects. Begin by accurately pipetting 1.0 mL of homogenized whole blood into a 15-mL glass centrifuge tube. Add 50 μL of internal standard working solution (warfarin at 100 ng/mL in methanol) to each sample, including calibrators and quality control samples, to monitor extraction efficiency and account for potential procedural variations [5]. Vortex the samples for 30 seconds to ensure thorough mixing, then allow them to equilibrate for 10 minutes at room temperature. Add 5 mL of ethyl acetate extraction solvent to each tube, cap securely, and mix vigorously for 3 minutes using a mechanical shaker set at 250 oscillations per minute.
Following the mixing step, centrifuge the samples at 4,000 × g for 10 minutes at 4°C to achieve complete phase separation. Carefully transfer the upper organic layer to a clean evaporation tube using a Pasteur pipette, taking care not to disturb the protein interphase. Repeat the extraction procedure with an additional 5 mL of ethyl acetate, combining the organic extracts. Evaporate the combined extracts to dryness under a gentle stream of nitrogen in a water bath maintained at 40°C. Reconstitute the dried residue in 200 μL of mobile phase (acetonitrile:10 mM ammonium formate buffer, pH 4.5; 80:20, v/v) by vortexing for 60 seconds, followed by sonication for 5 minutes. Transfer the reconstituted solution to a limited-volume autosampler vial equipped with a polymer feet for HPLC-MS/MS analysis [5].
Chromatographic separation of this compound is achieved using a reversed-phase C18 column (e.g., 150 mm × 2.1 mm i.d., 3.5 μm particle size) maintained at 40°C. The mobile phase consists of (A) 10 mM ammonium formate buffer (pH 4.5) and (B) acetonitrile, delivered at a flow rate of 0.3 mL/min according to the following gradient program: initial 20% B, increased to 90% B over 8 minutes, held at 90% B for 4 minutes, then returned to initial conditions in 0.5 minutes and equilibrated for 4.5 minutes before the next injection [5] [2]. The total run time is 17 minutes per sample, with this compound typically eluting at approximately 10.5 minutes under these conditions. Inject 10 μL of the processed sample into the HPLC system using an autosampler maintained at 15°C.
Mass spectrometric detection is performed using a triple quadrupole instrument equipped with an electrospray ionization (ESI) source operated in negative ionization mode. The ion source parameters should be optimized as follows: capillary voltage, 3.5 kV; source temperature, 150°C; desolvation temperature, 450°C; desolvation gas flow (nitrogen), 800 L/hour; cone gas flow, 50 L/hour. Detection is performed using multiple reaction monitoring (MRM) with the following transitions: m/z 541.2 → 161.1 (quantifier) and m/z 541.2 → 135.1 (qualifier) for this compound, and m/z 307.1 → 161.0 for warfarin (internal standard) [5]. The collision energy should be optimized for each transition, typically ranging from 25-40 eV, with a dwell time of 100 ms per transition. Data acquisition and processing are performed using appropriate mass spectrometry software.
The analytical method validation for this compound determination in whole blood demonstrates excellent performance characteristics. The calibration curve exhibits linearity over the concentration range of 0.1-100.0 ng/mL with a correlation coefficient (r²) greater than 0.998, indicating a robust relationship between concentration and detector response [5]. The lower limit of quantification (LLOQ) is established at 0.1 ng/mL with acceptable precision and accuracy (within ±20%), while the limit of detection (LOD) is determined to be 0.05 ng/mL based on a signal-to-noise ratio of 3:1. Precision and accuracy assessments show intra-day and inter-day relative standard deviations (RSDs) of less than 8.0% and 10.8%, respectively, confirming the method's reproducibility [5].
Quality control measures should include the analysis of blank samples (to ensure absence of interference), zero samples (blank with internal standard), and at least three levels of quality control samples (low, medium, and high concentrations) in each analytical batch. The extraction efficiency of this compound from whole blood ranges from 78.0% to 83.7%, with minimal matrix effects observed [5]. Stability studies should evaluate short-term (room temperature, 24 hours), long-term (-70°C, 30 days), and post-preparative (autosampler, 24 hours) stability to ensure sample integrity throughout the analytical process. The method's selectivity should be confirmed by analyzing at least six different sources of blank blood to verify no endogenous compounds co-elute with this compound or the internal standard.
While liquid chromatography methods dominate this compound analysis due to the compound's thermal sensitivity and high molecular weight, gas chromatography approaches can be employed with appropriate instrumental configuration and sample derivatization. This compound's technical data sheet indicates suitability for GC analysis, though this application is less common in recent literature compared to LC-based methods [1]. When employing GC-based analysis, the inlet system must be carefully optimized to prevent thermal degradation and ensure reproducible sample introduction. The splitless injection technique is particularly suitable for trace-level quantitative analysis, as it allows the entire injected sample to enter the column, thereby enhancing sensitivity [8].
Critical injection parameters for splitless GC analysis include inlet temperature, pressure programming, purge valve timing, and inlet liner geometry. The inlet temperature should be set high enough to ensure complete vaporization of the sample (typically 250-300°C for this compound), while avoiding thermal degradation. The purge valve time (how long the split vent remains closed following injection) should be optimized to approximately 1-2 minutes to allow complete transfer of the analytes to the column while minimizing the solvent tailing [8]. Proper selection of the inlet liner is essential, with single-gooseneck or baffled designs preferred for splitless injections to promote complete vaporization and mixing of the sample with carrier gas. The carrier gas flow rate typically ranges from 1-2 mL/min using helium or hydrogen as the mobile phase, with constant flow mode generally providing more reproducible retention times compared to pressure programming.
To enhance the volatility and thermal stability of this compound for GC analysis, chemical derivatization is often necessary. The most common approach involves silylation reactions using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for tert-butyldimethylsilyl derivatives. The derivatization procedure typically involves reconstituting the extracted dry residue in 50-100 μL of pyridine or acetonitrile, adding 50-100 μL of derivatization reagent, and heating at 60-70°C for 30-60 minutes. After cooling to room temperature, the derivatized sample is directly injected into the GC system.
Separation of derivatized this compound is typically achieved using a mid-polarity stationary phase such as (5%-phenyl)-methylpolysiloxane (e.g., DB-5, HP-5, or equivalent) with dimensions of 30 m × 0.25 mm i.d. × 0.25 μm film thickness. The GC oven temperature program should be optimized to provide adequate resolution while maintaining reasonable analysis time, typically starting at 150°C (held for 1 minute), ramping at 15-20°C/min to 300°C, and holding for 10-15 minutes. Detection of this compound in GC applications is most commonly performed using mass spectrometric detection in selected ion monitoring (SIM) mode or using electron capture detection (ECD), which offers enhanced sensitivity for the trifluoromethyl groups present in the this compound structure [1].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides an efficient approach for extracting this compound from complex environmental matrices such as soil. Weigh 5.0 g of homogenized soil sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile extraction solvent containing 1% acetic acid, followed by the addition of a salt mixture typically consisting of 4 g magnesium sulfate, 1 g sodium chloride, 1 g sodium citrate, and 0.5 g sodium hydrogencitrate sesquihydrate [6]. Cap the tube securely and shake vigorously for 1 minute using a vortex mixer or mechanical shaker to ensure thorough mixing of the sample with the extraction solvent and salts.
Centrifuge the samples at 4,000 × g for 5 minutes to achieve phase separation. Transfer 6 mL of the upper acetonitrile layer to a 15-mL dispersive solid-phase extraction (d-SPE) tube containing 900 mg magnesium sulfate and 150 mg primary secondary amine (PSA) sorbent. Additional sorbents such as 150 mg C18-bonded silica may be included for samples with high lipid or pigment content. Shake the d-SPE tube vigorously for 30 seconds and centrifuge at 4,000 × g for 3 minutes. Transfer 4 mL of the purified extract to a clean evaporation tube and concentrate to near-dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1.0 mL of methanol for UHPLC-MS/MS analysis [6].
Chromatographic separation of this compound from soil extracts is achieved using a UHPLC system equipped with a reversed-phase C18 column (100 mm × 2.1 mm i.d., 1.7 μm particle size) maintained at 40°C. The mobile phase consists of (A) 5 mM ammonium formate buffer (pH 10.2) and (B) methanol, delivered at a flow rate of 0.3 mL/min with the following gradient program: initial 70% B, increased to 95% B over 8 minutes, held for 4 minutes, then returned to initial conditions in 0.5 minutes and re-equilibrated for 3.5 minutes [6]. Mass spectrometric detection is performed using positive electrospray ionization with multiple reaction monitoring (MRM) of the following transitions: m/z 542.6 → 159.1 (quantifier) and m/z 542.6 → 135.1 (qualifier) for this compound.
The validated method exhibits a linear range of 0.5-50.0 ng/g with a correlation coefficient (r²) greater than 0.995. The limit of quantification (LOQ) is established at 0.5 ng/g, while the limit of detection (LOD) is determined to be 0.024 ng/g based on a signal-to-noise ratio of 3:1 [6]. The method accuracy, expressed as recovery percentage, ranges from 70% to 120% with precision (relative standard deviation) typically below 15% at various concentration levels across the calibration range. This method has been successfully applied to the determination of this compound in agricultural soils and in forensic investigations involving soil samples collected from underneath wild bird carcasses, demonstrating its utility in both environmental monitoring and forensic applications [6].
The following workflow diagram illustrates the comprehensive procedure for this compound analysis across different sample matrices:
Comprehensive quality control measures are essential for generating reliable this compound analytical data. Each analytical batch should include procedural blanks (to monitor contamination), matrix-matched calibration standards (to account for matrix effects), and quality control samples at multiple concentration levels (to assess accuracy and precision). The continuing calibration verification (CCV) should be performed after every 10-15 samples to monitor instrumental drift, with the acceptance criterion typically set at ±15% of the true value [5] [6]. For multi-residue methods, ion ratio criteria between qualifier and quantifier transitions should be established with acceptance limits of ±30% relative to the mean values from calibration standards.
Method validation must demonstrate acceptable performance for all key parameters including specificity (no interference from matrix components), linearity (r² > 0.995), accuracy (85-115% recovery), precision (RSD < 15%), and stability (under various storage and processing conditions) [5] [6] [7]. The extraction efficiency should be evaluated using isotopically labeled internal standards when available, or suitable structural analogs such as warfarin or coumachlor for this compound [5] [7]. For methods applied to multiple matrices, matrix effects should be quantitatively assessed using the post-extraction addition method, with compensation via matrix-matched calibration or effective sample clean-up when significant suppression or enhancement is observed.
The analytical methods presented in this application note provide robust and sensitive approaches for the determination of this compound in various matrices including biological tissues and environmental samples. The HPLC-ESI-MS/MS protocol offers exceptional sensitivity with LOD values as low as 0.05 ng/mL in blood, making it particularly suitable for clinical and forensic applications where trace-level detection is required [5]. The modified QuEChERS approach provides an efficient and environmentally friendly extraction technique for soil samples, with demonstrated applicability in both environmental monitoring and forensic investigations [6]. These methods enable reliable quantification of this compound across diverse analytical scenarios, supporting efforts in poisoning diagnosis, environmental protection, and wildlife conservation.
Flocoumafen is a potent second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin class. Like other SGARs, it contains two asymmetric carbon atoms in its structure, leading to the existence of two diastereomeric pairs, commonly referred to as cis-flocoumafen and trans-flocoumafen [1] [2]. The separation and individual analysis of these diastereomers are critical for pharmaceutical development, toxicological studies, and environmental monitoring due to their potentially different biological activities, environmental persistence, and toxicological profiles [1] [3].
Recent research suggests that specific diastereomers of SGARs may have reduced persistence in non-target species while maintaining efficacy against rodents, highlighting the importance of stereoselective analysis for developing safer rodenticide formulations [1]. This application note consolidates established and advanced methodologies for the separation, identification, and quantification of this compound diastereomers to support researchers in this field.
The total synthesis of this compound serves as the foundation for obtaining the diastereomeric mixture for separation [3].
Key Steps in this compound Synthesis:
The initial separation of the diastereomeric mixture can be achieved using flash silica gel column chromatography [3].
Following chromatographic separation, recrystallization can be employed to achieve high purity [3].
For precise analysis, Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) is recommended. The following protocol, adapted from methods validated for multiple SGARs, provides a robust approach [2].
Protocol: UHPLC-MS/MS Analysis of this compound Diastereomers
Equipment and Reagents:
Sample Preparation (Protein Precipitation for Plasma):
Chromatographic Conditions:
Mass Spectrometric Conditions:
After separation, the structures of the individual diastereomers can be confirmed using 2D NMR analysis [3].
Table 1: Comparison of Methods for Separating and Analyzing this compound Diastereomers
| Method | Key Application | Resolution Achieved | Key Parameters | Reference |
|---|---|---|---|---|
| Flash Column Chromatography | Bulk separation of diastereomers | Full separation of cis and trans forms | Silica gel stationary phase; Optimized solvent elution | [3] |
| Recrystallization | High-purity purification | 99% purity for cis; 98% for trans | cis: Ethyl acetate; trans: Ethyl acetate/Hexane (1:4) | [3] |
| UHPLC-MS/MS | High-sensitivity quantitative analysis | Full resolution in <10 min | C18 column; Acetonitrile/Water gradient; Negative ESI | [2] |
| 2D NMR (COSY, HMQC) | Structural confirmation & assignment | Distinguishes diastereomers | Chemical shift differences at C3' and C4' carbons | [3] |
While specific validation data for this compound is not fully detailed in the search results, methods for similar SGARs provide a benchmark. The following table presents typical validation targets based on a method for five superwarfarins in human plasma [2].
Table 2: Exemplary Method Validation Targets for SGAR Analysis by UHPLC-MS/MS
| Validation Parameter | Target Performance | Note | | :--- | :--- | :--- | | Linear Range | >3 orders of magnitude | Calibration curves with R² > 0.999 | [2] | | Lower Limit of Quantification (LLOQ) | 0.013 to 2.41 ng/mL | Compound-dependent, S/N ≥ 10 | [2] | | Accuracy & Precision (Intra-/Inter-day) | CV < 12% | For LLOQ, low, medium, high QCs | [2] | | Recovery (Protein Precipitation) | 68% - 103% | For five SGARs in plasma | [2] |
The following diagram summarizes the entire process from synthesis to analysis:
The separation of this compound diastereomers is technically achievable through a combination of chromatographic and recrystallization techniques. The exclusive formation of the cis-alcohol intermediate during sodium borohydride reduction is a critical and somewhat unexpected stereochemical outcome that simplifies the synthetic pathway [3]. The ability to separate and purify the diastereomers to high purity (>98%) using the described solvent systems provides researchers with reliable access to these individual compounds for further study.
The developed UHPLC-MS/MS method is highly suited for the sensitive and specific quantification of these diastereomers in complex matrices like biological fluids, which is essential for toxicokinetic studies and forensic investigations [4] [2] [5]. The documented chemical shift differences in NMR spectroscopy serve as a reliable tool for confirming the identity and isomeric composition of the separated compounds [3].
Understanding the distinct biological profiles of each diastereomer is an active area of research. Studies on other SGARs like difenacoum suggest that the trans-isomers may have a shorter half-life, potentially reducing the risk of secondary poisoning in non-target wildlife [1]. Applying this stereochemical principle to this compound could lead to the development of more eco-friendly rodenticide formulations, underscoring the practical importance of the separation protocols detailed in this note.
The integrated protocols for synthesis, separation via flash chromatography and recrystallization, and analysis by UHPLC-MS/MS and 2D NMR provide a comprehensive toolbox for researchers working with this compound diastereomers. These methods enable the production of high-purity cis and trans isomers and their accurate quantification, forming a critical foundation for advanced studies in environmental toxicology, forensic science, and the development of next-generation rodenticides with improved safety profiles.
Chemical Properties and Formulation
Efficacy Against Target Rodent Species this compound is highly effective against a broad spectrum of rodent pests. The following table summarizes laboratory toxicity data and time to death [6] [5]:
| Species | Common Name | Oral LD₅₀ (mg/kg) | Approx. Bait for LD₅₀ (grams) | Time to Death (Days) |
|---|---|---|---|---|
| Rattus norvegicus | Norway rat | 0.25 - 0.56 | 1.6 - 3.6 | 4 - 11 [5] |
| Mus musculus | House mouse | 0.79 - 2.4 | 0.4 - 1.0 | 4 - 19 [5] |
| Bandicota bengalensis | Lesser bandicoot rat | Susceptible [6] | N/A | N/A |
| Microtus arvalis | Common vole | 0.12 [1] | N/A | N/A |
1. Site Assessment and Bait Selection
2. Bait Placement and Deployment Strategy
The workflow for a this compound control program can be summarized as follows:
3. Monitoring and Follow-up
Non-Target Risk and Mitigation this compound is highly toxic to mammals and fish, and its persistent nature poses a risk of secondary poisoning [2]. Mitigation strategies are critical:
| Hazard | Risk Mitigation Protocol |
|---|---|
| Secondary Poisoning | Collect and dispose of rodent carcasses daily. Use bait stations that exclude non-target animals [4] [5]. |
| Domestic Animals | Restrict application to areas inaccessible to pets and livestock. In a Philippine study, few domestic animals were attracted to wax blocks, and no casualties were reported with proper management [4]. |
| Aquatic Systems | Avoid application near water bodies. Do not use in areas where baits may enter waterways due to high toxicity to fish [2]. |
Antidote and First Aid
Resistance Status
Integrated Pest Management (IPM) Context
This compound is a potent tool for managing resistant rodent populations in agricultural and urban settings. Its high potency and potential for single-feed efficacy must be balanced with stringent safety protocols to mitigate risks to non-target organisms. Successful implementation hinges on:
When used responsibly as part of a structured protocol, this compound can provide effective rodent control with significant economic benefits, such as reduced crop damage and increased yields [4].
This compound is a second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin class, widely used for rodent control in agricultural and urban settings. As a "superwarfarin," it exhibits heightened potency and extended persistence in biological tissues compared to first-generation compounds, raising significant concerns for non-target species exposure and ecosystem contamination. The detection and quantification of this compound residues in biological samples is therefore essential for multiple applications: diagnosing suspected poisoning in domestic animals and wildlife, forensic investigations of intentional wildlife poisoning, environmental monitoring studies, and pharmacokinetic research [1] [2].
The analytical challenge for this compound resides in the need for high sensitivity and selectivity due to its potent biological activity at low concentrations and the complex nature of biological matrices such as liver, plasma, and soil. Furthermore, this compound exists as a mixture of diastereoisomers with potentially different toxicokinetic properties, adding complexity to residue analysis [3]. This application note consolidates and presents optimized analytical protocols based on current literature to facilitate reliable this compound residue determination across various sample types, incorporating sample preparation techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, method validation data, and practical applications.
The analysis of this compound in biological tissues requires efficient extraction and purification to minimize matrix effects while maintaining high analyte recovery. The following protocol has been validated for simultaneous determination of eight anticoagulant rodenticides in animal plasma and liver [1].
Table 1: Sample Preparation Protocol for Liver and Plasma
| Step | Parameter | Liver Tissue | Plasma |
|---|---|---|---|
| Sample Amount | Weight/Volume | 0.5 g | 0.5 mL |
| Extraction Solvent | Type & Volume | 5 mL acetone | 5 mL acetone |
| Extraction Technique | Method | Homogenization (30 s) | Vortex mixing (30 s) |
| Clean-up | Approach | Centrifugation (10 min, 4000 × g), supernatant collection | Centrifugation (10 min, 4000 × g), supernatant collection |
| Concentration | Technique | Evaporation to dryness under nitrogen stream (40°C) | Evaporation to dryness under nitrogen stream (40°C) |
| Reconstitution | Solvent | 200 μL methanol | 200 μL methanol |
| Analysis Ready | Filtration | 0.2 μm membrane filter | 0.2 μm membrane filter |
The extraction leverages the high solubility of this compound and related anticoagulant compounds in acetone, providing a straightforward, cost-effective approach that eliminates the need for specialized solid-phase extraction cartridges [1]. The method demonstrates sufficient sensitivity for diagnostic and forensic applications, with the advantage of requiring relatively small sample quantities—particularly beneficial when dealing with limited wildlife specimens or pediatric cases in clinical settings.
For soil samples collected in agricultural settings or from underneath carcasses during forensic investigations, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been successfully applied for this compound extraction alongside various pharmaceutical active compounds [4].
Table 2: Modified QuEChERS Protocol for Soil Samples
| Step | Parameter | Specifications |
|---|---|---|
| Sample Amount | Weight | 2.0 g ± 0.1 g |
| Extraction | Solvent | 10 mL acetonitrile |
| Additives | DisQuETM pouch (containing MgSO4, NaCl, citrate buffers) | |
| Technique | Shake vigorously (1 min) | |
| Clean-up | Method | Dispersive SPE (d-SPE) with C18 and PSA sorbents |
| Centrifugation | 5 min at 4000 × g | |
| Analysis Ready | Preparation | Transfer supernatant to autosampler vial |
This method has been validated for clay loam soil types and demonstrates applicability to soils irrigated with regenerated water or those collected from beneath animal carcasses, where this compound may have leached from remains [4]. The versatility of this approach allows for simultaneous extraction of multiple anticoagulant rodenticides and other contaminants of emerging concern, making it particularly valuable for comprehensive environmental monitoring studies.
Liquid chromatography coupled with tandem mass spectrometry provides the specificity and sensitivity required for definitive this compound identification and accurate quantification in complex matrices. The following parameters have been optimized for this compound analysis [3] [1].
Table 3: LC-MS/MS Parameters for this compound Analysis
| Component | Parameter | Specifications |
|---|---|---|
| Chromatography | Column | Core-shell C18 (e.g., ACQUITY UPLC BEH-C18, 1.7 μm, 2.1 × 50 mm) |
| Mobile Phase A | 5 mM ammonium acetate/formate buffer | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Programmed from 30% B to 95% B over 6 min | |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 40°C | |
| Mass Spectrometry | Ionization | Heated Electrospray Ionization (HESI) |
| Polarity | Positive mode | |
| Detection | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion → Product Ion (Quantifier) | 542 → 161 m/z | |
| Precursor Ion → Product Ion (Qualifier) | 542 → 135 m/z | |
| Collision Energy | Compound-specific (20-35 eV) |
The use of core-shell chromatography columns provides enhanced separation efficiency, particularly beneficial for resolving this compound diastereoisomers and minimizing matrix effects [3]. The multiple reaction monitoring (MRM) approach ensures high specificity by monitoring two transitions from precursor to product ions, with the quantifier transition used for measurement and the qualifier transition providing confirmation through ion ratio consistency.
The following workflow diagram illustrates the complete analytical procedure from sample preparation to instrumental analysis:
Rigorous method validation establishes the reliability, precision, and accuracy of analytical methods. The following table summarizes key validation parameters for this compound analysis across different matrices based on published methods [4] [1].
Table 4: Method Validation Data for this compound Analysis
| Validation Parameter | Liver Tissue | Plasma | Soil |
|---|---|---|---|
| Limit of Detection (LOD) | 0.05 ng/g | 0.05 ng/mL | 0.024 ng/g |
| Limit of Quantification (LOQ) | 0.25 ng/g | 0.25 ng/mL | 0.5 ng/g |
| Linear Range | 0.25-100 ng/g | 0.25-100 ng/mL | 0.5-50 ng/g |
| Precision (RSD%) | <15% | <15% | <15% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 79.5-113.2% |
| Matrix Effect | Suppression <20% | Suppression <20% | Compound-dependent |
The validation data demonstrate that the described methods are fit-for-purpose across the concentration ranges typically encountered in both clinical intoxication cases and environmental monitoring scenarios. The extraction efficiency and minimal matrix effects ensure accurate quantification at toxicologically relevant concentrations.
The developed methods have been successfully applied to various real-world scenarios requiring this compound detection and quantification:
Wildlife poisoning investigations: Analysis of liver tissues from predatory birds and mammals suspected of secondary anticoagulant rodenticide poisoning. A French study utilizing these methods revealed that one this compound diastereoisomer was preferentially eliminated in wild rats (Rattus norvegicus), explaining differential persistence patterns [3].
Domestic animal diagnostics: Plasma analysis from companion animals (dogs and cats) with suspected anticoagulant rodenticide exposure, enabling timely diagnosis and appropriate vitamin K1 therapy initiation [1].
Environmental monitoring: Soil sampling from agricultural lands irrigated with regenerated wastewater or from areas with documented rodent control programs, identifying non-point source contamination [4].
Forensic soil analysis: Soil collection from beneath wildlife carcasses when tissue samples are unavailable or decomposed, establishing exposure to this compound through leaching from remains [4].
The exceptional potency of this compound necessitates sensitive analytical methods capable of detecting trace residues. Recent in silico studies have revealed that this compound exhibits promiscuous binding to diverse cellular protein targets beyond its primary mechanism of vitamin K epoxide reductase inhibition [5]. Molecular docking simulations identified high-affinity interactions with prostaglandin F synthase (-14.2 kcal/mol), serum albumin (-14.0 kcal/mol), glucocorticoid receptor 2, matrix metalloproteinase-9, nuclear receptor ROR-alpha, and activin receptor type-1 (all ≤ -13.5 kcal/mol) [5].
These findings suggest potential novel toxicological pathways for this compound, possibly contributing to its heightened toxicity compared to earlier generation anticoagulant rodenticides. The protein-protein interaction networks constructed from these targets identified AKT1, RPS6KB1, PIK3CA, RXRA, and PPP2CA as major hub proteins, with enrichment in processes related to cellular response to endogenous stimuli, protein binding, and TOR complex signaling [5]. This expanded understanding of this compound's molecular targets reinforces the importance of sensitive residue monitoring in biological and environmental samples.
The following diagram illustrates the relationship between exposure routes, analytical approaches, and key applications of this compound monitoring:
The analytical protocols detailed in this application note provide robust, sensitive, and specific methods for this compound residue determination in various biological and environmental matrices. The combination of efficient extraction techniques with advanced LC-MS/MS detection enables reliable quantification at toxicologically relevant concentrations, supporting diverse applications from clinical diagnostics to environmental surveillance.
Key advantages of the presented methodologies include:
As research continues to reveal the complex ecological impacts of anticoagulant rodenticides and their expanded molecular targets, these analytical methods will remain essential tools for understanding exposure pathways, assessing ecological risks, and informing regulatory decisions regarding this compound use and environmental management.
This compound is a second-generation anticoagulant rodenticide (SGAR) of the 4-hydroxycoumarin vitamin K antagonist type, first synthesized in 1984 by Shell International Chemical [1]. It is characterized by high potency and long-lasting activity, making it both an effective pest control agent and a valuable tool in coagulation biochemistry research [2] [1]. Its chemical structure features bulky aromatic substituents that enhance binding to vitamin K epoxide reductase (VKOR) and increase lipophilicity, leading to prolonged half-life and bioaccumulation potential [3].
As a research tool, this compound enables detailed investigation of vitamin K cycling, coagulation cascades, and resistance mechanisms in vertebrate systems [2]. This document provides detailed application notes and experimental protocols for utilizing this compound in biochemical and toxicological research.
This compound exerts its anticoagulant effect through potent inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the vitamin K cycle [3]. The compound binds to VKORC1 with high affinity, disrupting the conversion of vitamin K epoxide to reduced vitamin K hydroquinone [3]. This inhibition depletes the active form of vitamin K required as a cofactor for γ-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent clotting factors [3].
The resulting undercarboxylated clotting factors (II, VII, IX, X) are unable to properly bind calcium and phospholipid surfaces, impairing their activation and incorporation into the coagulation cascade [4] [3]. This ultimately leads to failure of fibrin clot formation and uncontrolled hemorrhage in susceptible organisms.
Figure 1: this compound Inhibition of the Vitamin K Cycle. This compound potently inhibits VKORC1, disrupting the regeneration of vitamin K hydroquinone and preventing proper carboxylation of clotting factors, ultimately leading to coagulation failure.
The conservation of VKORC1 among vertebrates makes this compound active across multiple species, though with varying sensitivity [3]. Fundamental differences in hemostatic systems explain the relative resistance of invertebrates to this compound's lethal effects, though they can still accumulate and vector the compound [5]. This species variability is crucial for understanding both target effects and non-target impacts in research settings.
This compound serves as a potent research tool for investigating the vitamin K-dependent steps of the coagulation cascade. Researchers utilize it to:
The emergence of genetically based resistance to anticoagulant rodenticides in rodents has made this compound invaluable for studying resistance mechanisms [8] [9]. Key research applications include:
Table 1: Documented VKORC1 Mutations Conferring Resistance to Anticoagulant Rodenticides
| Species | Mutation | Amino Acid Change | Resistance Profile | Geographic Location | Citation |
|---|---|---|---|---|---|
| Mus musculus | Tyr139Cys | Tyrosine to Cysteine | FGARs, some SGARs | Lebanon | [8] |
| Mus musculus | Leu128Ser | Leucine to Serine | FGARs, some SGARs | Lebanon | [8] |
| Rattus norvegicus | Ser149Ile | Serine to Isoleucine | FGARs, some SGARs | Lebanon | [8] |
| Rattus rattus | Leu90Ile | Leucine to Isoleucine | FGARs, some SGARs | Lebanon | [8] |
| Mus macedonicus | Ala72Val | Alanine to Valine | Unknown | Lebanon | [8] |
| M. m. musculus | Tyr139Phe | Tyrosine to Phenylalanine | Bromadiolone | Czech Republic | [9] |
This compound's environmental persistence and bioaccumulation potential make it a compound of concern for ecotoxicological research [5]. Applications include:
Protocol: LC-MS/MS Analysis of this compound in Blood/Plasma
This protocol is adapted from established methods for detection and quantification of this compound in biological matrices [3].
Protein Precipitation:
Liquid-Liquid Extraction (Alternative Method):
Chromatography:
Mass Spectrometry:
Figure 2: this compound Analytical Workflow. Schematic representation of the sample preparation and analysis protocol for detection and quantification of this compound in biological samples using LC-MS/MS.
Protocol: Assessment of Anticoagulant Effects in Animal Models
Protocol: VKORC1 Mutation Screening in Rodents
Table 2: this compound Toxicity Across Species
| Species | LD₅₀ (mg/kg) | Toxicokinetics | Critical Notes |
|---|---|---|---|
| Common vole (Microtus arvalis) | 0.12 | High susceptibility | Most sensitive species documented |
| House mouse (Mus musculus) | ~1.0 | Strain-dependent | Resistance common in field populations |
| Norway rat (Rattus norvegicus) | ~1.0 | Strain-dependent | Multiple resistance mutations identified |
| Dog | 0.075-0.25 | High susceptibility | Extreme risk to non-target canids |
| Human | Not established | Half-life ~6.7 days | Case report of prolonged coagulopathy |
Vitamin K1 (phytomenadione) is the specific antidote for this compound poisoning [7] [1]. Treatment protocol for suspected exposure:
Due to its high persistence and bioaccumulation potential, this compound use is restricted in many jurisdictions [1] [10]. Research applications should implement:
This compound remains a valuable research tool for investigating coagulation biochemistry, resistance mechanisms, and ecotoxicology despite its restricted use as a rodenticide. The protocols outlined herein provide researchers with standardized methods for utilizing this compound safely and effectively in scientific investigations. Ongoing research continues to reveal new applications for this compound, particularly in understanding the molecular basis of anticoagulant resistance and its ecological consequences in wild populations.
Flocoumafen is a second-generation anticoagulant rodenticide of the 4-hydroxycoumarin class, first synthesized in 1984 [1] [2]. Its high potency and specific mechanism of action make it an excellent in vitro and in vivo chemical tool for inhibiting the Vitamin K Epoxide Reductase Complex (VKORC), thereby disrupting the vitamin K cycle [2] [3].
The recycling of vitamin K is essential for the post-translational gamma-carboxylation of glutamate residues on several precursor proteins of blood coagulation factors (II, VII, IX, X) and other vitamin-K-dependent proteins [4]. This carboxylation activates these factors. During the reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. The VKORC enzyme complex regenerates vitamin K hydroquinone from this epoxide, in a reaction that is critically inhibited by anticoagulants like this compound [4] [3]. By potently blocking VKORC1, the key subunit of this complex, this compound depletes active vitamin K hydroquinone, leading to the production of non-functional, under-carboxylated clotting factors and a subsequent inability to form blood clots [3].
This compound is a fluorinated, second-generation anticoagulant with high potency [1]. Key characteristics are summarized below.
| Property | Value / Description | Source |
|---|---|---|
| IUPAC Name | 4-hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl]-2H-1-benzopyran-2-one | [1] [5] |
| CAS Registry No. | 90035-08-8 | [5] |
| Molecular Formula | C₃₃H₂₅F₃O₄ | [1] [5] |
| Molecular Mass | 542.554 g·mol⁻¹ | [1] [5] |
| Physical State | Off-white solid | [5] |
| Melting Point | 92.5 °C | [5] |
| Octanol-Water Partition Coefficient (Log P) | 4.7 | [5] |
| Solubility in Water (at 20 °C, pH 7) | 1.04 mg/L (Low) | [5] |
| Vapour Pressure (at 20 °C) | 2.67 x 10⁻⁴ mPa (Low volatility) | [5] |
| Aspect | Details | Source |
|---|---|---|
| Mode of Action | Potent inhibition of the enzyme Vitamin K epoxide reductase (VKORC1), disrupting the vitamin K cycle and production of active clotting factors. | [4] [2] [3] |
| Primary Application in Research | A chemical tool to induce and study vitamin K deficiency, coagulopathies, and mechanisms of anticoagulant resistance. | [4] |
| Oral LD₅₀ in Norway Rats | 0.25 - 0.56 mg/kg (Highly toxic) | [2] |
| Oral LD₅₀ in House Mice | 0.79 - 2.4 mg/kg (Highly toxic) | [2] |
| Time to Death (Rats) | 3 - 11 days post-ingestion | [2] |
| Time to Death (Mice) | 4 - 19 days post-ingestion | [2] |
| Persistence (Half-life in liver) | Rats: ~220 days; Mice: ~94 days (High persistence) | [2] |
| Evidence of Rodent Resistance | Very little evidence; effective against many warfarin-resistant strains. | [2] [6] |
| Antidote | Vitamin K₁ (Phytonadione). Administration must often continue for several weeks due to the compound's persistence. | [1] [3] |
This protocol is used to assess the direct inhibitory effect of this compound on the VKORC1 enzyme in a recombinant expression system, such as HEK293 cells [4].
This protocol describes how to use this compound to create an animal model of anticoagulant poisoning for studying coagulopathy, resistance mechanisms, or efficacy of antidotes [3].
The following diagram illustrates the normal vitamin K cycle and the precise point of inhibition by this compound.
This flowchart outlines the key steps in a typical in vivo protocol using this compound.
This compound is a second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin vitamin K antagonist class. First synthesized in 1984, it exhibits high potency against rodents, including strains resistant to first-generation anticoagulants [1] [2]. Its mechanism of action involves inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), disrupting the vitamin K cycle and consequently impairing the synthesis of active clotting factors II, VII, IX, and X, ultimately leading to fatal hemorrhage [2] [3].
Despite its high potency, widespread resistance has emerged in rodent populations worldwide, primarily linked to nonsynonymous mutations in the VKORC1 gene [4] [5]. These mutations result in amino acid substitutions that reduce the binding affinity of anticoagulant rodenticides to the VKORC1 enzyme, thereby conferring varying degrees of resistance. This document provides detailed protocols for investigating this compound resistance mechanisms in rodent populations, targeting researchers and scientific professionals in pest management and toxicology.
This compound (IUPAC name: 2-Hydroxy-3-[3-[4-([4-(trifluoromethyl)phenyl]methoxy)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl] chromen-4-one) is a fluorinated second-generation anticoagulant with molecular formula C₃₃H₂₅F₃O₄ and molar mass of 542.554 g·mol⁻¹ [1]. Like other SGARs, this compound features two asymmetric carbon atoms, making it a mixture of cis- and trans-diastereomers with potentially different biological activities and persistence [3].
Table 1: Toxicity profiles of this compound in target and non-target species
| Species | LD₅₀ (mg/kg) | Time to Death (Days) | Half-life in Liver | Reference |
|---|---|---|---|---|
| House Mouse (Mus musculus) | 0.79-2.4 | 4-19 | 94 days | [2] |
| Norway Rat (Rattus norvegicus) | 0.25-0.56 | 3-11 | 220 days | [2] |
| Common Vole (Microtus arvalis) | 0.12 | Not specified | Not specified | [1] |
| Cairo Spiny Mouse (Acomys cahirinus) | >10 | Not specified | Not specified | [1] |
| Dog | 0.075-0.25 | Not specified | Not specified | [1] |
This compound exhibits high tissue persistence, with a liver half-life of 220 days in rats and 94 days in mice [2]. This persistence contributes to significant secondary poisoning risks for non-target predators and scavengers. The elimination of this compound occurs primarily through faecal excretion, and it undergoes enterohepatic recirculation, prolonging its biological activity [2] [6].
Resistance to this compound and other anticoagulant rodenticides is primarily mediated through single nucleotide polymorphisms (SNPs) in the VKORC1 gene, which encodes the target enzyme vitamin K epoxide reductase [4] [5]. These mutations lead to amino acid substitutions that reduce the binding affinity of anticoagulant molecules while maintaining sufficient enzymatic activity for vitamin K recycling.
Table 2: Documented VKORC1 mutations associated with anticoagulant resistance
| Mutation | Species | Location | Resistance Profile | Reference |
|---|---|---|---|---|
| Tyr139Phe | Mus musculus musculus | Czech Republic | Confirmed resistance to bromadiolone; potential cross-resistance to other SGARs | [4] |
| Tyr139Cys | Mus musculus | Lebanon | Associated with AR resistance | [5] |
| Leu128Ser | Mus musculus | Lebanon | Associated with AR resistance | [5] |
| Ala72Val | Mus macedonicus | Lebanon | Novel mutation, resistance profile not fully characterized | [5] |
| Leu90Ile | Rattus rattus | Lebanon | Associated with AR resistance | [5] |
| Ser149Ile | Rattus norvegicus | Lebanon | Associated with AR resistance | [5] |
Recent studies in the Czech Republic demonstrated that the Tyr139Phe mutation was present in 80.2% of sampled Eastern European house mice (M. musculus musculus), indicating widespread resistance in this region [4]. Functional validation through choice feeding tests with bromadiolone-based bait confirmed that all homozygous resistant individuals survived, while all susceptible mice died with a mean survival of 6.9 days [4].
Beyond target-site mutations, other resistance mechanisms may include:
Purpose: To identify resistance-conferring mutations in the VKORC1 gene of rodent populations.
Materials and Equipment:
Procedure:
DNA Extraction
PCR Amplification of VKORC1 Exons
Sequencing and Analysis
Figure 1: VKORC1 gene analysis workflow for resistance mutation identification
Purpose: To functionally validate the resistance phenotype in rodents carrying VKORC1 mutations.
Materials:
Procedure:
Acclimatization Period
Choice Feeding Test
No-Choice Feeding Test (if required)
Data Collection and Analysis
Interpretation: Resistant individuals typically survive the exposure period without developing significant coagulopathy, while susceptible individuals die within 4-19 days for mice and 3-11 days for rats [2].
Purpose: To quantify this compound concentrations in blood, liver, and faecal samples for pharmacokinetic studies.
Materials and Equipment:
Procedure:
Sample Preparation
UHPLC-MS/MS Analysis [6]
Quantification
Figure 2: Analytical workflow for this compound detection in biological samples
Establish correlation between specific VKORC1 genotypes and resistance phenotypes through:
The emergence of resistance to this compound and other SGARs necessitates evidence-based rodent management approaches:
Resistance Monitoring: Implement regular surveillance programs to track resistance emergence and spread [4] [5].
Integrated Pest Management (IPM):
Regulatory Considerations:
These application notes and protocols provide comprehensive methodologies for investigating this compound resistance in rodent populations. The VKORC1 mutation analysis combined with functional feeding validation offers a robust approach for resistance detection and characterization. Regular monitoring of resistance development is essential for implementing effective rodent control strategies and mitigating the public health and economic impacts of rodent infestations.
Anticoagulant rodenticides work by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the vitamin K cycle necessary for blood clotting [1] [2]. Mutations in the Vkorc1 gene can reduce the binding affinity of these poisons, leading to resistance [1] [3].
This compound, a second-generation anticoagulant, is distinguished by its high potency and ability to overcome many known resistance mutations [2] [4]. Current guidelines from the Rodenticide Resistance Action Committee (RRAC) state that no practical resistance is known in Norway rats and house mice against the three most potent SGARs: brodifacoum, this compound, and difethialone [2] [4].
Resistance is primarily autosomal and dominant, linked to specific nonsynonymous single nucleotide polymorphisms (nsSNPs) in the Vkorc1 gene. The table below summarizes common mutations and their impact on various rodenticides, including this compound [4].
Table 1: Efficacy of Anticoagulant Rodenticides Against Common VKORC1 Mutations in Norway Rats
| VKORC1 Mutation (Strain) | First-Generation Anticoagulants | Bromadiolone | Difenacoum | This compound |
|---|---|---|---|---|
| L120Q | – (Not Effective) | – | – | + (Effective) |
| L128Q | – | – | + | + |
| Y139C | – | – | – | + |
| Y139F | – | – | + | + |
| Y139S | – | + | + | + |
Note: Data adapted from RRAC guidance. "+" indicates the compound is recommended for control; "–" indicates it is not recommended [4]. A key study confirmed that this compound, brodifacoum, and difethialone are effective against all known resistance mutations in Norway rats [4].
Treatment failure can stem from many causes (e.g., poor bait placement, neophobia). Genotyping is the definitive method to confirm resistance.
Experimental Protocol: VKORC1 Genotyping by Sanger Sequencing
This protocol allows you to identify known and novel resistance-conferring mutations [3] [5].
Vkorc1 gene. For example:Vkorc1 gene (e.g., from GenBank) to identify nucleotide changes and their corresponding amino acid substitutions [3].The following diagram illustrates the genotyping workflow.
In the vast majority of cases, yes. As shown in Table 1, this compound remains effective against all currently known Vkorc1 polymorphisms in Norway rats [4]. A 2022 study in Lebanon, which identified novel mutations, also concluded that the most potent SGARs like this compound are the recommended choice for controlling resistant populations [3].
When designing experiments to test or use this compound, adhere to these methodologies to ensure reliable results.
For researchers facing challenges with anticoagulant-resistant rodents, this compound remains a highly reliable option. The key steps are to systematically rule out non-genetic causes of treatment failure, genetically confirm the resistance profile of your study population, and employ rigorous experimental protocols to validate control measures.
For highly sensitive and accurate detection of Flocoumafen in blood, LC-MS/MS is the recommended method. Here is a detailed protocol based on validated procedures.
Sample Preparation (Protein Precipitation and Extraction) [1]:
LC-MS/MS Analysis [1]:
If detection sensitivity is inadequate, consider these adjustments to your protocol:
| Issue | Potential Causes | Solutions |
|---|---|---|
| Low Recovery [1] | Inefficient extraction from the complex blood matrix. | Compare protein precipitation with supported liquid extraction (SLE); SLE can offer cleaner extracts and higher recovery rates (e.g., 60-110%). |
| Matrix Effects [2] | Co-eluting compounds from the blood matrix suppress or enhance the ion signal. | Use a more selective sample clean-up (like SLE), dilute the extract, or employ an isotope-labeled internal standard for this compound to correct for losses and matrix effects. |
| Insufficient Sensitivity | Low instrumental response or high background noise. | Ensure the MS is optimized for this compound's mass transition. Concentrating the sample extract during preparation can significantly lower the detection limit. |
Emerging techniques show promise for enhancing this compound detection:
The following diagram illustrates the core decision-making workflow for establishing a this compound detection method.
This compound is a Second-Generation Anticoagulant Rodenticide (SGAR). SGARs are more potent and persistent than their first-generation counterparts, leading to a higher risk of primary and secondary poisoning for non-target species [1].
The following diagram illustrates the primary pathways through which non-target species are exposed to this compound and other SGARs.
Monitoring environmental residues and exposure in non-target species is crucial for risk assessment. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying SGARs in biological tissues.
The workflow below outlines the key stages of this analytical process.
Key Considerations for the LC-MS/MS Workflow:
Q1: Why is this compound considered a higher risk to non-target wildlife compared to first-generation rodenticides? this compound, as an SGAR, has a higher potency and a much longer half-life in the liver. This increases the risk of bioaccumulation and secondary poisoning, as toxic levels can build up in predators that consume multiple exposed prey [4] [1].
Q2: What are the most critical sublethal effects of AR exposure to monitor in non-target species? Beyond lethal hemorrhage, sublethal exposure can lead to:
Q3: Are there any effective non-chemical alternatives for rodent control that can reduce reliance on SGARs? Yes, effective alternatives include:
The following table summarizes the primary exposure pathways and corresponding mitigation strategies relevant for field researchers and pest management professionals.
| Exposure Pathway | Risk Description | Mitigation Strategy |
|---|---|---|
| Primary Exposure | Non-target animals (e.g., birds, invertebrates, small mammals) directly consume bait. | Use tamper-resistant bait stations; place baits in locations inaccessible to non-targets; remove and dispose of unused bait properly [1]. |
| Secondary Exposure | Predators and scavengers (e.g., foxes, birds of prey, cats) consume poisoned rodents. | Limit use in open areas; employ a sufficient number of bait stations to ensure rapid rodent removal; monitor for and collect dead rodents frequently [2] [1]. |
| Tertiary Exposure | Insectivorous species (e.g., reptiles, birds) consume contaminated invertebrates. | An emerging concern. Awareness of this pathway is key. Avoid bait placement in areas with high densities of beneficial invertebrates and insectivorous wildlife [3]. |
| Common Challenge | Root Cause | Proposed Solution | Key Citations |
|---|---|---|---|
| Low yield in tetralone skeleton formation | Inefficient intramolecular ring cyclization of acid precursor. | Use polyphosphoric acid (PPA) at 130-140 °C for cyclization. This method achieved a 52% yield of the key tetralone intermediate. [1] | |
| Low yield in final coupling reaction | Use of strong Bronsted acids causing dehydrohalogenation or side reactions. | Employ a mild acidic catalyst like p-toluenesulfonic acid (p-TsOH) in 1,2-dichloroethane or a mixture of acetic acid and sulfuric acid. [2] [3] | |
| Difficulty separating cis/trans isomers | The final product exists as a mixture of diastereomers that are challenging to purify. | Separate the isomers using flash column chromatography. This is critical for purity and accurate biological evaluation. [4] | |
| Low overall yield in dehydroxylation | Poor conversion of tertiary alcohol to the ester precursor. | Use triethylsilane (TES) and boron trifluoride diethyl etherate (BF₃·Et₂O) in trifluoroacetic acid (TFA) and dichloromethane for efficient dehydroxylation. [1] |
This linear sequence is a common and practical approach to build the core tetralone structure. [3] [1]
The workflow is as follows:
This protocol details the final steps to attach the 4-hydroxycoumarin group. [3]
Q1: Why is separating the cis and trans isomers of this compound important?
Q2: What is the primary mechanism of action of this compound?
Q3: What safety precautions are critical when handling this compound?
This table summarizes common challenges and their evidence-based solutions from recent research and guidelines.
| Challenge | Root Cause | Recommended Solution | Key Validation Parameters to Re-assess |
|---|---|---|---|
| Insufficient Sensitivity | Low analyte recovery from biological matrix; inefficient ionization [1]. | Use supported liquid extraction (SLE) or optimized liquid-liquid extraction (LLE) with ethyl acetate. SLE provides higher and more consistent recovery (60-110%) [1]. | Limit of Quantitation (LOQ), Accuracy, Precision [2] [3]. |
| Lack of Specificity | Matrix interference from serum/plasma components co-eluting with the analyte [1] [4]. | Employ UHPLC with a C18 column for superior separation. Use high-resolution mass spectrometry (e.g., Orbitrap) for definitive confirmation [5] [1]. | Specificity/Selectivity [2] [3]. |
| Complex Sample Preparation | Traditional methods (e.g., LLE) are time-consuming and use large solvent volumes [4]. | Implement QuEChERS-based extraction. It is quick, effective, and requires only 250 µL of serum, making it ideal for biomonitoring [4]. | Accuracy, Precision, Robustness [2] [3]. |
| Poor Resolution of Stereoisomers | This compound has chiral centers; standard columns cannot separate diastereomers, affecting accurate quantification [1]. | Use a chiral chromatography column. This allows for the resolution and individual measurement of all stereoisomers [1]. | Specificity, Accuracy, Linearity [2]. |
For a reliable method, follow this detailed protocol adapted from validated procedures for anticoagulant rodenticides [1] [4]. The workflow visualizes the entire process:
Sensitivity (LOQ) is paramount. Given its high potency, methods must reliably quantify this compound at concentrations below 1-2 ng/mL to support clinical decision-making and monitor toxin elimination [1]. Validated methods have achieved LOQs as low as 0.87 ng/mL for this compound stereoisomers [1].
Gas chromatography (GC-MS) is unsuitable because this compound and other superwarfarins undergo pyrolysis in the high-temperature GC inlet, leading to decomposition and unreliable results [1]. While HPLC-UV is possible, LC-MS/MS provides the necessary specificity and sensitivity to unequivocally identify and quantify trace levels of the analyte in complex biological matrices like serum, free from matrix interferences [1].
You should plan for revalidation in several scenarios to ensure data integrity [6] [3]:
Flocoumafen is a second-generation anticoagulant rodenticide (SGAR) characterized by its high potency and long-lasting presence in the environment. The table below summarizes its key properties [1].
| Property | Value | Significance for Environmental Persistence |
|---|---|---|
| Water Solubility | 1.04 mg/L (at 20°C, pH 7) [1] | Low solubility; tends to bind to soil and organic matter rather than leaching into water. |
| Octanol-Water Partition Coefficient (Log P) | 4.7 [1] | High lipophilicity; indicates high potential for bioaccumulation in fatty tissues of organisms. |
| Vapour Pressure | 2.67 x 10⁻⁴ mPa [1] | Low volatility; unlikely to dissipate to the atmosphere from soil or water surfaces. |
| Soil Sorption | Data not in search results | High organic carbon-water partition coefficient (Koc) can be inferred from high Log P; suggests strong adsorption to soil. |
| Primary Elimination Route | Non-biliary intestinal elimination (rats) [2] | Unique pathway; contributes to long half-life and enterohepatic recirculation in mammals. |
Key points derived from its physicochemical profile:
Accurate detection and quantification are essential for monitoring this compound contamination. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.
| Problem | Possible Cause | Solution / Recommended Protocol |
|---|---|---|
| Poor Recovery during Extraction | Inefficient extraction from complex matrices like soil or liver. | Use a modified QuEChERS method: extract with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) clean-up step [5]. |
| Inadequate Chromatographic Separation | Failure to resolve this compound from matrix interferences or its diastereoisomers. | Use a core-shell (e.g., Poroshell 120) C18 column with a methanol/ammonium formate buffer gradient. This can separate this compound diastereoisomers in a single run [3]. |
| Matrix Effects in LC-MS/MS | Co-eluting compounds suppressing or enhancing the analyte signal. | Use isotope-labeled internal standards (e.g., Warfarin-d5) to correct for matrix effects and variability [4]. |
| Long-Term Detection in Monitoring Studies | Extended elimination half-life in organisms. | Analyze faecal or liver samples in addition to blood. Faecal samples can detect traces long after blood levels become undetectable [4]. |
This method, adapted from a 2021 study, is effective for extracting this compound and other anticoagulant rodenticides from soil [5].
The following diagram illustrates a logical workflow for assessing this compound's environmental impact, from field sampling to data interpretation.
Q1: Why is this compound considered a higher environmental risk than first-generation rodenticides like Warfarin? this compound is a Second-Generation Anticoagulant Rodenticide (SGAR) with greater potency and a much longer half-life in organisms. This enhanced persistence increases the risk of secondary poisoning for non-target wildlife, as predators can accumulate lethal doses by consuming multiple poisoned rodents [3] [2].
Q2: What is the significance of analyzing this compound diastereoisomers? this compound has two chiral centers, leading to two diastereoisomeric forms. These forms can have different pharmacokinetics, including varying rates of metabolism and persistence in the liver. Separating them is crucial for a complete understanding of the compound's environmental fate and toxicology [3].
Q3: Besides bait application, how can this compound enter the environment? Indirect routes include irrigation with regenerated wastewater and the use of compost from sewage sludge, both of which can contain residues of anticoagulant rodenticides and other pharmaceuticals [5].
Q4: What is a key molecular mechanism beyond anticoagulation that this compound may affect? In silico studies suggest this compound is a "promiscuous ligand" that can bind to a diversity of cellular protein targets, including prostaglandin F synthase and glucocorticoid receptors. This indicates its potential biological impact may be broader than initially understood [6].
This compound is a potent second-generation anticoagulant rodenticide (SGAR) classified as a "single-dose" poison [1] [2]. Its high potency makes bait acceptance a critical factor for success.
Data from a 2025 survey of pest management professionals illustrates the relative popularity of different bait types, which can inform your formulation development [3].
| Bait Formulation | Percentage of Professionals Using | Common Application Scenarios |
|---|---|---|
| Grain | 88.1% | Often used on rats, where block or solid baits are avoided [3]. |
| Wax Blocks | 79.5% | Critical in damp or external environments where weatherproofing is required [3]. |
| Pasta | 62.7% | Provides an oily, highly palatable option for locations with strong food competition [3]. |
| Gel | 43.2% | Useful in cavities, drains, and inaccessible areas where bait avoidance is present [3]. |
| Foam | 28.6% | Particularly useful in cavities, drains, and inaccessible areas [3]. |
| Liquid | 7.0% | [Information not specified in search results] |
A: Bait avoidance and behavioral resistance is a real and growing issue, making bait presentation and diversity critical [3].
A: Resistance is a significant challenge. A 2025 survey found that 47% of pest controllers have encountered rodenticide resistance [3].
| Active Substance | Percentage of Professionals Using |
|---|---|
| Brodifacoum | 89.2% |
| Cholecalciferol | 80.5% |
| Bromadiolone | 77.8% |
| Difenacoum | 73.0% |
| This compound | 36.2% |
| Difethialone | 37.8% |
| Coumatetralyl | 36.8% |
| Alphachloralose | 41.1% |
A: this compound is highly toxic and poses risks of primary and secondary poisoning [4] [2].
This protocol provides a standardized workflow for evaluating new this compound bait formulations in a controlled setting.
Diagram Title: Bait Acceptance Experiment Workflow
Detailed Methodology:
Understanding the molecular mechanism of this compound is crucial for diagnosing efficacy problems and understanding resistance.
Diagram Title: this compound Anticoagulant Mechanism
Key Molecular Insights:
Understanding the intrinsic properties of this compound is key to predicting and mitigating its bioaccumulation. The following table summarizes its core characteristics.
| Property | Value / Description | Significance for Bioaccumulation |
|---|---|---|
| Chemical Class | Second-generation anticoagulant rodenticide (4-hydroxycoumarin) [1] | High potency and persistence compared to first-generation compounds [2]. |
| Aqueous Solubility | 1.04 mg/L (low) [3] | Indicates high hydrophobicity and potential to bind to lipids and organic matter. |
| Octanol-Water Partition Coefficient (Log P) | 4.7 (high) [3] | Confirms high lipophilicity and a strong tendency to bioaccumulate. |
| Half-life in Liver Tissue | Rats: ~220 days; Mice: ~94 days [4] | Extremely persistent in organisms, leading to long-term body burden and risk of transfer through food webs. |
| Elimination Route | Primarily excreted unchanged in faeces; minimal metabolism [5] [4] | The parent compound, which is the active toxicant, persists and accumulates. |
The diagram below integrates these mechanisms into a conceptual model for non-target organism exposure.
Based on the identified exposure pathways, researchers can explore the following mitigation strategies.
Objective: To confirm the role of invertebrates as vectors of this compound and quantify transfer rates.
Current evidence underscores that this compound's high potency, lipophilicity, and environmental persistence make it a significant risk for bioaccumulation [3] [4]. Future experimental work should prioritize:
The table below summarizes key SGARs, including flocoumafen, based on their development and properties for controlling resistant rodents [1].
| Anticoagulant Rodenticide | Generation | Potency & Half-Life | Status vs. Warfarin-Resistance | Key Characteristics |
|---|---|---|---|---|
| Warfarin | First (FGAR) | Lower potency, shorter half-life | Widespread genetic resistance [1] | First widely used anticoagulant rodenticide [2] |
| Difenacoum | Second (SGAR) | High potency, long half-life | Developed to counter warfarin resistance [1] | First SGAR developed [1] |
| Bromadiolone | Second (SGAR) | High potency, long half-life | Some resistance reported [2] | One of the major AR substances used in some regions [2] |
| Brodifacoum | Second (SGAR) | Very high potency, long half-life | Generally effective; some cases of reduced susceptibility [2] [1] | Considered one of the most potent SGARs [2] |
| This compound | Second (SGAR) | Very high potency, long half-life | Effective against warfarin-resistant rodents [1] [3] | Known for high efficacy and tissue persistency [1] |
| Difethialone | Second (SGAR) | High potency, long half-life | Effective against warfarin-resistant rodents [1] | A thiocoumarin derivative [1] |
Understanding the mechanism of SGARs and the basis for resistance is crucial for evaluating their efficacy.
The following diagram illustrates the mechanism of action and the point at which resistance occurs.
To objectively assess the efficacy of rodenticides like this compound, researchers employ standardized feeding tests. The general workflow for a choice-feeding test, adapted from a study on bromadiolone resistance, is outlined below [2].
Key Methodological Details [2]:
Current research is addressing the challenges of resistance and the environmental impact of persistent SGARs.
The table below summarizes the key differentiating factors between SGARs (like flocoumafen) and FGARs, which are crucial for understanding their environmental risk profiles.
| Characteristic | First-Generation Anticoagulant Rodenticides (FGARs) | Second-Generation Anticoagulant Rodenticides (SGARs - incl. This compound) |
|---|---|---|
| Primary Mode of Action | Vitamin K antagonism, inhibiting blood clotting [1]. | Vitamin K antagonism, inhibiting blood clotting [2]. |
| Potency | Lower potency; typically require multiple feedings for lethal effect. | Higher potency; often lethal after a single feeding [2]. |
| Persistence & Bioaccumulation | Generally less persistent and bioaccumulative. | Classified as "(very) persistent, (very) bioaccumulative, and toxic" [2]. |
| Half-Life in Tissue | Shter half-life (days to weeks). | Longer half-lives, allowing for accumulation in the liver and biomagnification [2]. |
| Risk to Non-Target Wildlife | Primary and secondary poisoning risk exists. | Greater risk of secondary and tertiary poisoning due to high persistence and bioaccumulation in food webs [2] [3] [1]. |
Recent environmental monitoring studies provide concrete evidence of SGAR exposure in non-target wildlife, underscoring the concerns about their persistence.
The search results point to several methodologies used in contemporary research to assess wildlife exposure to anticoagulant rodenticides.
The following diagram illustrates how anticoagulant rodenticides move from application through the environment, leading to exposure of non-target species.
The table below summarizes two validated methods for analyzing Flocoumafen in biological samples, highlighting key parameters for comparison.
| Parameter | Method 1: Multi-Residue in Blood (c2015) [1] [2] | Method 2: this compound & Brodifacoum in Blood (c2007) [3] |
|---|---|---|
| Sample Matrix | Whole Blood | Whole Blood |
| Sample Volume | 200 µL | (Information not specified in search results) |
| Extraction Technique | Liquid-Liquid Extraction (LLE) with Ethyl Acetate [1] [2] | Liquid-Liquid Extraction (LLE) with Ethyl Acetate [3] |
| LC Column | Waters ACQUITY UPLC BEH-C18 [1] [2] | (Information not specified in search results) |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization in Negative mode (ESI-) [3] |
| Linear Range | 2 - 200 ng/mL for all analytes [1] [2] | 0.1 - 100.0 ng/mL [3] |
| Limit of Quantification (LOQ) | 2 ng/mL [1] [2] | 0.05 ng/mL [3] |
| Limit of Detection (LOD) | 0.5 - 1 ng/mL [1] [2] | (Information not specified in search results) |
| Recovery | 70 - 105% (for 9 rodenticides) [1] [2] | 78.0 - 83.7% (for this compound) [3] |
| Run Time | 8 minutes [1] [2] | (Information not specified in search results) |
Here is a deeper look into the methodologies and context from the search results.
The following diagram illustrates the general analytical workflow for validating this compound analysis based on the methods discussed.
The core structure of flocoumafen contains two chiral centers, leading to the existence of cis- and trans- diastereomers [1] [2]. The following table summarizes the comparative data available for these isomers.
| Property | cis-Flocoumafen | trans-Flocoumafen | Experimental Context & Notes |
|---|---|---|---|
| 13C-NMR Chemical Shift (C3') | δ = 39.8 [1] | δ = 36.5 [1] | Data from 2D NMR analysis; indicates a smaller bond angle for C3' in the cis-isomer [1]. |
| 13C-NMR Chemical Shift (C4') | δ = 38.6 [1] | δ = 39.8 [1] | Data from 2D NMR analysis [1]. |
| VKOR Inhibition (Potency) | Similar potency to trans [3] | Similar potency to cis [3] | Inferred from studies on other SGARs (bromadiolone, difenacoum) which show nearly identical in vitro inhibition of Vitamin K epoxide reductase (VKOR) between their diastereomers [4] [3]. |
| Tissue Persistence & Pharmacokinetics | Shorter half-life [3] | Longer half-life; greater persistence [3] | Inferred from SGAR studies. The trans-isomer of bromadiolone is more persistent in liver tissue and primarily responsible for wildlife poisoning [3]. |
For this compound specifically, commercial products are typically a mixture of cis and trans isomers, with one source noting it is mainly comprised of a mixture of the cis isomers [5]. The synthesis often results in a 1:1 mixture, which can be separated using flash silica gel chromatography or selective recrystallization [1].
For researchers aiming to reproduce or build upon these findings, here are the key methodologies drawn from the search results.
This method is used to obtain pure isomers for biological testing and NMR analysis.
This technique is crucial for assigning the three-dimensional structure to each isomer.
This modern method is used to separate, identify, and quantify the diastereomers in complex matrices like plasma or tissue.
The difference in persistence between isomers is a critical factor for environmental risk assessment. The search results strongly suggest that the trans- isomer of this compound is likely the more persistent one, based on clear patterns observed with other SGARs [3].
The experimental workflow below summarizes the process from synthesis to ecological impact assessment.
| Parameter | Rats (Rattus spp.) | Japanese Quail (Coturnix coturnix japonica) |
|---|---|---|
| Overall Fate | High accumulation and long-term retention [1] | Rapid and extensive elimination [2] |
| Primary Organ | Liver [1] | Liver [2] |
| Major Form Retained | Unchanged (parent) flocoumafen [1] | Unchanged (parent) this compound [2] |
| Elimination Route | Primarily via faeces (low metabolism) [1] | Primarily via excreta (extensive metabolism) [2] |
| Elimination Half-life (Liver) | Very long (suggested by plateaued residues) [1] | >100 days [2] |
| Key Metabolic Process | Limited metabolism; saturable hepatic binding [1] | Extensive metabolism to glucuronide conjugates [2] |
| Toxicological Consequence | High toxicity; lethal when hepatic binding sites are saturated [2] [1] | Moderate toxicity; ability to survive and metabolize the compound [2] |
The data in the table above is derived from the following key studies:
Study on Japanese Quail [2]
14C-labeled this compound. Researchers monitored the elimination in excreta and analyzed liver and other tissues for radioactive residues over time. Another experiment involved extended dietary exposure at 5, 15, and 50 ppm concentrations.Study on Rats [1]
14C-flocoumafen at 0.02 and 0.1 mg/kg per week over 14 weeks. Residues in the liver, feces, and urine were analyzed.The diagram below illustrates the critical differences in how rats and Japanese quail process this compound, leading to their distinct toxicological outcomes.
The divergent fates of this compound in rats and quail explain its selective toxicity.
This comparative analysis underscores the importance of understanding interspecies variations in toxicokinetics for environmental risk assessment. The data suggests that the moderate toxicity of this compound in quail arises from metabolic differences rather than a fundamental difference in the initial binding of the anticoagulant in the liver [2].
4-Hydroxycoumarin derivatives are a class of anticoagulant rodenticides that function as vitamin K antagonists [1]. They inhibit the enzyme vitamin K 2,3-epoxide reductase in the liver, which is essential for the synthesis of active blood-clotting factors [1]. The table below summarizes key information for several prominent rodenticides in this class, including the well-studied Flocoumafen.
Table 1: Comparative Profile of 4-Hydroxycoumarin Rodenticides
| Rodenticide | Generation | Key Structural Features | Primary Mode of Action | Relative Potency & Key Characteristics |
|---|---|---|---|---|
| This compound [2] [3] | Second | 4-hydroxycoumarin core linked to a tetralin group and a trifluoromethylbenzyloxy phenyl group [2]. | Vitamin K antagonist; inhibits vitamin K 2,3-epoxide reductase [1]. | Very high potency. LD₅₀ in most rodents is ~1 mg/kg, but varies by species (0.12 mg/kg in common vole to >10 mg/kg in Cairo spiny mouse) [3]. |
| Brodifacoum [1] | Second | Synthesized via asymmetric 1,4-Michael addition and ring cyclization [1]. | Vitamin K antagonist [1]. | High potency. Synthesis involves stereospecific formation for enantiomeric purity [1]. |
| Diphenacoum [1] | Second | Synthesized via methods similar to Brodifacoum [1]. | Vitamin K antagonist [1]. | High potency [1]. |
| Warfarin [1] | First | 3-substituted 4-hydroxycoumarin derivative [1]. | Vitamin K antagonist [1]. | First-generation, less potent than SGARs. Some derivatives show higher acute toxicity [1]. |
| Coumachlor [1] | First | Warfarin-type compound [1]. | Vitamin K antagonist [1]. | First-generation. Used as a comparator in pharmacological studies [1]. |
The synthesis of this compound is a multi-step process. One efficient synthesis begins with phenylacetyl chloride and anisole, involving key steps like Friedel-Crafts acylation, Reformatsky reaction, and dehydration [1]. A crucial coupling step involves reacting 3-(4-methoxyphenyl)-1-tetralol with 4-hydroxycoumarin [1] [4]. The final product is obtained after O-alkylation of the resulting phenol [1].
While the search results confirm that metabolic and toxicological studies on this compound exist, the full details are not available in the abstracts. The studies investigated the compound's elimination, accumulation, and percutaneous fate in rats, as well as its fate in birds like the Japanese quail [2]. However, the specific metabolic pathways and enzymes involved are not detailed.
In silico (computer-modeled) analysis suggests that this compound could be a promiscuous ligand, potentially interacting with a diversity of human cellular protein targets beyond its primary mechanism. These potential targets include prostaglandin F synthase, serum albumin, glucocorticoid receptor 2, and matrix metalloproteinase-9, which may indicate a broader toxicological profile [5].
Second-generation anticoagulant rodenticides like this compound are known to be persistent and bioaccumulative, posing a significant risk to non-target wildlife [6].
Table 2: Environmental Exposure Data in German Raptors (Blood Sampling)
| Species | Anticoagulant Rodenticide Detection Rate | Key Context |
|---|---|---|
| Red Kite (Milvus milvus) | 22.6% of nestlings [6] | Facultative scavenger; particularly at risk due to feeding behavior. |
| Common Buzzard (Buteo buteo) | 8.6% of nestlings [6] | - |
| Montagu's Harrier (Circus pygargus) | Not detected in nestlings [6] | - |
| Aquatic Raptors (Sea Eagle, Osprey) | Not detected in nestlings [6] | - |
The detection of these compounds in nestlings is particularly concerning as it indicates exposure during an early life stage from contaminated prey delivered by the parents [6]. The concentration of anticoagulant rodenticides tends to be higher in areas with intense livestock farming [6].
For researchers looking to conduct related studies, here are methodologies referenced in the literature:
The following diagram illustrates the general anticoagulation mechanism shared by 4-hydroxycoumarin derivatives like this compound, which disrupts the vitamin K cycle.
This diagram shows that 4-hydroxycoumarin rodenticides inhibit the enzyme Vitamin K Epoxide Reductase (VKOR), preventing the recycling of vitamin K. This halts the activation of clotting factors, leading to uncontrolled bleeding in target pests [1].
This compound is a second-generation anticoagulant rodenticide (SGAR). Its core mode of action is the inhibition of the VKORC1 enzyme, disrupting the vitamin K cycle and preventing the activation of clotting factors, ultimately leading to fatal hemorrhage in rodents [1].
Key characteristics from the Pesticide Properties DataBase highlight its risk potential [2]:
Due to these hazardous properties, this compound is not approved for use in the European Union [2]. In California, regulations have been implemented that restrict all SGARs, including this compound, to use only by licensed professionals, effectively banning them for public purchase to protect non-target wildlife [3] [4].
The table below summarizes key data for this compound and other common rodenticides, illustrating the properties that contribute to non-target risk. Data is compiled from the Pesticide Properties DataBase and scientific literature [2] [1].
Table 1: Comparative Properties of Rodenticide Active Ingredients
| Active Ingredient | Generation / Type | Primary Mammalian Oral Toxicity | Fish Toxicity | Soil Persistence (DT₅₀) | Key Non-Target Risk Factors |
|---|---|---|---|---|---|
| This compound | SGAR | High | High (≤ 0.1 mg/L) | Persistent | High potency, persistence, bioaccumulation potential [2]. |
| Brodifacoum | SGAR | High | Data Missing | Persistent | High potency and tissue persistency leading to wildlife poisoning [1]. |
| Bromadiolone | SGAR | High | Data Missing | Persistent | Increased tissue persistency compared to FGARs [1]. |
| Difenacoum | SGAR | High | Data Missing | Persistent | Note: Research shows its trans-isomer has a shorter half-life, suggesting a path for eco-friendlier formulations [1]. |
| Warfarin | FGAR | Moderate | Data Missing | Less Persistent | Lower potency, requires multiple feedings; limited by widespread genetic resistance [1]. |
| Bromethalin | Non-AR | High | Data Missing | Data Missing | Single-feeding neurotoxin; no antidote. Available for residential use in some regulated areas [3] [4]. |
| Cholecalciferol | Non-AR | Moderate | Data Missing | Data Missing | Causes hypercalcemia; requires multiple feedings. Available for residential use in some regulated areas [3] [4]. |
| Zinc Phosphide | Non-AR | High | Data Missing | Data Missing | Releases phosphine gas in stomach; high risk of primary poisoning to humans and non-targets with no antidote [5]. |
Recent research focuses on reducing the non-target risks of SGARs by exploiting their stereochemistry. The following methodology, derived from a published study, outlines how the biological properties of different isomers can be investigated [1].
Title: Separation and Efficacy Assessment of SGAR Diastereomers Objective: To separate the cis- and trans-diastereomers of SGARs and compare their persistence and efficacy to identify less hazardous variants.
Workflow Diagram:
Experimental Steps:
Chemical Separation [1]:
In Vitro Efficacy Testing [1]:
In Vivo Persistence Assessment [1]:
The available information immediately highlights a significant gap: a comprehensive, quantitative risk assessment comparing this compound directly against other SGARs under standardized conditions is lacking in the public domain.
The most promising research direction involves developing third-generation anticoagulant rodenticides. As explored in the experimental protocol, this involves creating "eco-friendlier" formulations by isolating less persistent diastereomers (e.g., the trans-isomer of difenacoum) that retain high efficacy against target rodents but have a significantly reduced half-life in non-target organisms, thereby lowering secondary poisoning risks [1].